molecular formula C14H7BrClFN2 B1319514 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline CAS No. 760947-12-4

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

Cat. No. B1319514
M. Wt: 337.57 g/mol
InChI Key: BAHQFLGDULAYEK-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a chemical compound with the linear formula C14H7BrClFN2 . It is part of a large group of chemicals known as quinazolines .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring structure . The compound also contains bromine, chlorine, and fluorine atoms attached to the phenyl ring .


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a solid compound . Its molecular weight is 337.57 .

Safety And Hazards

The safety data sheet for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Quinazoline derivatives, including 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, are a focus of ongoing research due to their wide range of biological properties . Future research may focus on designing and synthesizing new quinazoline-based compounds with enhanced potency and selectivity for various therapeutic targets .

properties

IUPAC Name

6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClFN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHQFLGDULAYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593794
Record name 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

CAS RN

760947-12-4
Record name 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Bromo-2-(2-fluoro-phenyl)-3H-quinazolin-4-one from Step C (1.5 g, 4.6 mmol) was suspended in chloroform in a 50 ml round bottomed flask equipped with magnetic stirrer. The flask was cooled to 0° C. and to it was added thionyl chloride (1.6 ml) drop wise followed by N,N-dimethyl formamide (0.01 ml) and the mixture heated to 80° C. for 4 hrs. The solvent was removed by evaporation in a rotary evaporator to leave a title compound as a solid (1.43 g, 90%). MS (ES) 338 (M+H)+
Name
6-Bromo-2-(2-fluoro-phenyl)-3H-quinazolin-4-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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1.6 mL
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0.01 mL
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reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

Name
O=c1[nH]c(-c2ccccc2F)nc2ccc(Br)cc12
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reactant
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Reaction Step One

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